molecular formula C13H10O3 B132225 4,4'-Dihydroxybenzophenone CAS No. 611-99-4

4,4'-Dihydroxybenzophenone

Cat. No. B132225
Key on ui cas rn: 611-99-4
M. Wt: 214.22 g/mol
InChI Key: RXNYJUSEXLAVNQ-UHFFFAOYSA-N
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Patent
US04453010

Procedure details

4-hydroxy-benzophenone; 4-hydroxy-4'-chloro-benzophenone, 4-hydroxy-4'-fluorobenzophenone; 4,2'-dihydroxy-benzophenone; 4,2',4'-trihydroxy-3,5-dimethyl-benzophenone; 4,2',4'-trihydroxy-benzophenone; 2,4-dihydroxybenzophenone; 4-hydroxy-4'-methoxy-benzophenone; 4,4'-dihydroxy-2,6-dimethyl-benzophenone; 4-hydroxy-4'-(4-hydroxybenzoyl)-diphenyl; 1,4-bis(4-hydroxybenzoyl)-benzene; and 1,3-bis(4-hydroxybenzoyl)-benzene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
4,2',4'-trihydroxy-3,5-dimethyl-benzophenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
4,4'-dihydroxy-2,6-dimethyl-benzophenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:15]=[CH:14][C:5]([C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[O:7])=[CH:4][CH:3]=1.[OH:16]C1C=CC(C(C2C=CC(Cl)=CC=2)=O)=CC=1.OC1C=CC(C(C2C=CC(F)=CC=2)=O)=CC=1.OC1C=CC(C(C2C=CC=CC=2O)=O)=CC=1.OC1C(C)=CC(C(C2C=CC(O)=CC=2O)=O)=CC=1C.OC1C=CC(C(C2C=CC(O)=CC=2O)=O)=CC=1.OC1C=C(O)C=CC=1C(C1C=CC=CC=1)=O.OC1C=CC(C(C2C=CC(OC)=CC=2)=O)=CC=1.OC1C=C(C)C(C(C2C=CC(O)=CC=2)=O)=C(C)C=1.OC1C=CC(C(C2C=CC(C(=O)C3C=CC(O)=CC=3)=CC=2)=O)=CC=1.OC1C=CC(C(C2C=CC=C(C(=O)C3C=CC(O)=CC=3)C=2)=O)=CC=1>>[OH:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([C:8]2[CH:13]=[CH:12][C:11]([OH:16])=[CH:10][CH:9]=2)=[O:7])=[CH:14][CH:15]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C(=O)C2=CC=C(C=C2)C(C2=CC=C(C=C2)O)=O)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C(=O)C2=CC(=CC=C2)C(C2=CC=C(C=C2)O)=O)C=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C(=O)C2=CC=C(C=C2)Cl)C=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C(=O)C2=CC=C(C=C2)F)C=C1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C(=O)C2=C(C=CC=C2)O)C=C1
Step Seven
Name
4,2',4'-trihydroxy-3,5-dimethyl-benzophenone
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=C(C(=O)C2=C(C=C(C=C2)O)O)C=C1C)C
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C(=O)C2=C(C=C(C=C2)O)O)C=C1
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C(=O)C2=CC=CC=C2)C=CC(=C1)O
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C(=O)C2=CC=C(C=C2)OC)C=C1
Step Eleven
Name
4,4'-dihydroxy-2,6-dimethyl-benzophenone
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC(=C(C(=O)C2=CC=C(C=C2)O)C(=C1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
OC1=CC=C(C(=O)C2=CC=C(C=C2)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04453010

Procedure details

4-hydroxy-benzophenone; 4-hydroxy-4'-chloro-benzophenone, 4-hydroxy-4'-fluorobenzophenone; 4,2'-dihydroxy-benzophenone; 4,2',4'-trihydroxy-3,5-dimethyl-benzophenone; 4,2',4'-trihydroxy-benzophenone; 2,4-dihydroxybenzophenone; 4-hydroxy-4'-methoxy-benzophenone; 4,4'-dihydroxy-2,6-dimethyl-benzophenone; 4-hydroxy-4'-(4-hydroxybenzoyl)-diphenyl; 1,4-bis(4-hydroxybenzoyl)-benzene; and 1,3-bis(4-hydroxybenzoyl)-benzene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
4,2',4'-trihydroxy-3,5-dimethyl-benzophenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
4,4'-dihydroxy-2,6-dimethyl-benzophenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:15]=[CH:14][C:5]([C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[O:7])=[CH:4][CH:3]=1.[OH:16]C1C=CC(C(C2C=CC(Cl)=CC=2)=O)=CC=1.OC1C=CC(C(C2C=CC(F)=CC=2)=O)=CC=1.OC1C=CC(C(C2C=CC=CC=2O)=O)=CC=1.OC1C(C)=CC(C(C2C=CC(O)=CC=2O)=O)=CC=1C.OC1C=CC(C(C2C=CC(O)=CC=2O)=O)=CC=1.OC1C=C(O)C=CC=1C(C1C=CC=CC=1)=O.OC1C=CC(C(C2C=CC(OC)=CC=2)=O)=CC=1.OC1C=C(C)C(C(C2C=CC(O)=CC=2)=O)=C(C)C=1.OC1C=CC(C(C2C=CC(C(=O)C3C=CC(O)=CC=3)=CC=2)=O)=CC=1.OC1C=CC(C(C2C=CC=C(C(=O)C3C=CC(O)=CC=3)C=2)=O)=CC=1>>[OH:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([C:8]2[CH:13]=[CH:12][C:11]([OH:16])=[CH:10][CH:9]=2)=[O:7])=[CH:14][CH:15]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C(=O)C2=CC=C(C=C2)C(C2=CC=C(C=C2)O)=O)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C(=O)C2=CC(=CC=C2)C(C2=CC=C(C=C2)O)=O)C=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C(=O)C2=CC=C(C=C2)Cl)C=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C(=O)C2=CC=C(C=C2)F)C=C1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C(=O)C2=C(C=CC=C2)O)C=C1
Step Seven
Name
4,2',4'-trihydroxy-3,5-dimethyl-benzophenone
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=C(C(=O)C2=C(C=C(C=C2)O)O)C=C1C)C
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C(=O)C2=C(C=C(C=C2)O)O)C=C1
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C(=O)C2=CC=CC=C2)C=CC(=C1)O
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C(=O)C2=CC=C(C=C2)OC)C=C1
Step Eleven
Name
4,4'-dihydroxy-2,6-dimethyl-benzophenone
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC(=C(C(=O)C2=CC=C(C=C2)O)C(=C1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
OC1=CC=C(C(=O)C2=CC=C(C=C2)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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